1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine
Description
Properties
IUPAC Name |
1-cyclopentyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-27-23-12-11-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-13-15-26(16-14-25)22-9-5-6-10-22/h2-4,7-8,11-12,17,22H,5-6,9-10,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJFTTGNNNVPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride, followed by the introduction of the cyclopentyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated benzyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the cyclopentyl group can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Impact of Substituents on Properties
Aliphatic Side Chains
- Cyclopentyl vs. Cyclohexenyl : The cyclopentyl group in the target compound provides greater rigidity and metabolic stability compared to the cyclohexenyl group in ’s compound, which may undergo oxidation due to its unsaturated bond .
- Cyclopentyl vs. Propylsulfonyl : The sulfonyl group in ’s compound increases polarity, improving aqueous solubility, whereas the cyclopentyl group enhances lipid membrane permeability .
Aromatic Substituents
- Benzyloxy-Methoxy vs. Chlorobenzoyl-Ethoxy : The benzyloxy-methoxy combination in the target compound offers stronger hydrophobic interactions than the chlorobenzoyl-ethoxy groups in ’s compound, which may exhibit halogen-dependent reactivity (e.g., covalent binding to targets) .
- Nitro Groups : Nitro-substituted derivatives () show enhanced antimicrobial activity but may face toxicity challenges, unlike the target compound’s benzyloxy-methoxy system .
Pharmacological Implications
- Neuropharmacology: Piperazine derivatives like the target compound may inhibit monoamine reuptake (e.g., serotonin, dopamine) due to structural similarities with known psychotropic agents .
- Anticancer Activity : Nitro- and sulfonyl-substituted analogs () demonstrate cytotoxicity, suggesting the target compound could be optimized for similar applications .
- Metabolic Stability : The cyclopentyl group likely reduces hepatic degradation compared to compounds with unsaturated or bulky substituents (e.g., cyclohexenyl in ) .
Biological Activity
1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in neuropharmacology and related fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.41 g/mol. The compound features a piperazine core substituted with a benzyloxy and a methoxy group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.41 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant properties.
Case Studies and Research Findings
- Neuropharmacological Effects : A study focused on piperazine derivatives highlighted the potential of such compounds in treating anxiety disorders. The structural modifications, including the presence of methoxy and benzyloxy groups, were found to enhance binding affinity to serotonin receptors (5-HT2A) .
- Antidepressant Activity : Another investigation into related compounds established that modifications on the piperazine ring could lead to increased efficacy in antidepressant models. The presence of bulky substituents like cyclopentyl groups was associated with improved bioavailability and receptor selectivity .
- Inhibition of Inflammatory Responses : Some derivatives have shown promise in inhibiting inflammatory pathways, particularly through the modulation of PI3K signaling pathways, which are critical in immune responses . This suggests potential applications in autoimmune conditions.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neuropharmacological | Modulation of serotonin receptors |
| Antidepressant | Enhanced efficacy in animal models |
| Anti-inflammatory | Inhibition of PI3K signaling pathways |
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine?
- Methodological Answer : Synthesis typically involves multi-step alkylation and acylation reactions. For example, the benzyloxy and methoxy groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, while the cyclopentylpiperazine moiety may be attached through reductive amination. Key steps include protecting group strategies (e.g., benzyl or methoxy protection) to prevent undesired side reactions . Piperazine derivatives with similar substituents have been synthesized using sequential alkylation of piperazine precursors under anhydrous conditions .
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve structural ambiguities for crystalline derivatives .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening should include in vitro assays targeting receptors or enzymes relevant to its structural analogs. For example:
- Binding assays : Radioligand displacement for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s affinity for neurological targets .
- Enzyme inhibition : Evaluate activity against kinases or phosphatases using fluorometric or colorimetric substrates .
- Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Systematic substitution : Replace the benzyloxy or methoxy groups with electron-withdrawing/donating groups (e.g., nitro, fluoro) to assess electronic effects on receptor binding .
- Fragment-based design : Use the cyclopentylpiperazine core as a scaffold and vary the aromatic substituents. For example, substituting the benzyl group with heteroaromatic rings (e.g., pyridine) may enhance solubility or target selectivity .
- Pharmacophore mapping : Compare binding poses of analogs using molecular docking against crystal structures of target proteins (e.g., kinase domains) .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups). Introduce blocking groups (e.g., fluorination) to reduce CYP450-mediated degradation .
- Bioavailability optimization : Formulate the compound with co-solvents (e.g., PEG 400) or lipid nanoparticles to enhance absorption. Monitor plasma concentrations via LC-MS/MS in rodent models .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions that may explain toxicity or lack of efficacy .
Q. How can computational modeling predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), CNS permeability, and hERG channel inhibition risk. Adjust substituents to reduce predicted toxicity (e.g., lower logP to minimize hepatotoxicity) .
- Molecular dynamics simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life. Clustering analysis of trajectories identifies dominant binding conformers .
Q. What experimental approaches validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells. Identify bound proteins via Western blot or mass spectrometry .
- Thermal shift assays : Monitor protein thermal stability in the presence of the compound. A shift in melting temperature (ΔTm) confirms direct binding to the target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
